

Panipenem: A Comparative Guide to its Antibacterial Efficacy Against Clinical Isolates

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial efficacy of **Panipenem** against various clinical isolates, benchmarked against other carbapenems and alternative antibiotics. The data presented is compiled from in-vitro studies to aid in research and development decisions.

Comparative Antibacterial Efficacy: In-Vitro Data

The in-vitro activity of **Panipenem** and comparator agents is summarized below. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested clinical isolates. Lower MIC values indicate greater antibacterial potency.

Table 1: Comparative In-Vitro Activity of Carbapenems against Gram-Positive Clinical Isolates



| Bacterial Species (Number of Isolates) | Antibiotic | MIC₅₀ (μg/mL) | MIC9ο (μg/mL) | Year of Study Data |
|---|------------|---------------|---------------|-----------------------|
| Penicillin- Resistant Streptococcus pneumoniae (PRSP) (264) | Panipenem | 0.125 | 0.25 | 2007[1] |
| Imipenem | 1 | 1 | 2007[1] | _ |
| Meropenem | 0.25 | 0.25 | 2007[1] | _ |
| Ertapenem | 0.25 | 0.5 | 2007[1] | |
| Streptococcus pneumoniae | Panipenem | ≤0.06 | 0.12 | 2008[2][3] |
| Imipenem | ≤0.06 | 0.25 | 2008[2][3] | |
| Meropenem | ≤0.06 | 0.5 | 2008[2][3] | _ |
| Doripenem | ≤0.06 | 0.12 | 2008[2][3] | |
| Methicillin- Susceptible Staphylococcus aureus (MSSA) | Panipenem | ≤0.06 | ≤0.06 | 2008[2][3] |
| Imipenem | ≤0.06 | ≤0.06 | 2008[2][3] | |
| Doripenem | ≤0.06 | ≤0.06 | 2008[2][3] | |

Table 2: Comparative In-Vitro Activity of Carbapenems against Gram-Negative Clinical Isolates



| Bacterial Species (Number of Isolates) | Antibiotic | MIC₅₀ (μg/mL) | MIC90 (μg/mL) | Year of Study Data |
|---|------------|---------------|---------------|-----------------------|
| Pseudomonas aeruginosa (288) | Panipenem | 8 | 32 | 2002 |
| Imipenem | 2 | 16 | 2002 | _ |
| Meropenem | 1 | 8 | 2002 | _ |
| Biapenem | 1 | 16 | 2002 | _ |
| Enterobacteriace ae | Panipenem | ≤0.06 | 0.25 | 2008[2][3] |
| Imipenem | 0.12 | 0.5 | 2008[2][3] | _ |
| Meropenem | ≤0.06 | 0.12 | 2008[2][3] | _ |
| Doripenem | ≤0.06 | 0.25 | 2008[2][3] | |
| ESBL-producing Escherichia coli | Panipenem | ≤0.06 | 0.25 | 2008[2][3] |
| Imipenem | 0.12 | 0.25 | 2008[2][3] | |
| Meropenem | ≤0.06 | ≤0.06 | 2008[2][3] | _ |
| Doripenem | ≤0.06 | 0.12 | 2008[2][3] | |
| ESBL-producing Klebsiella pneumoniae | Panipenem | ≤0.06 | 0.5 | 2008[2][3] |
| Imipenem | 0.12 | 0.5 | 2008[2][3] | _ |
| Meropenem | ≤0.06 | 0.12 | 2008[2][3] | _ |
| Doripenem | ≤0.06 | 0.25 | 2008[2][3] | |

Experimental Protocols



Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

- Preparation of Antimicrobial Solutions: Stock solutions of Panipenem and comparator
 antibiotics are prepared at a high concentration in a suitable solvent. A series of twofold
 serial dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve
 the final desired concentration range for testing.
- Inoculum Preparation:
 - Several morphologically identical colonies of the test bacterium are selected from a fresh (18-24 hour) agar plate.
 - The colonies are suspended in a sterile broth or saline to match the turbidity of a 0.5
 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
 - \circ This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
- Inoculation and Incubation:
 - A standardized volume of the diluted bacterial suspension is added to each well of a 96well microtiter plate, each containing the serially diluted antimicrobial agents.
 - Positive (bacterium and broth, no antibiotic) and negative (broth only) growth controls are included on each plate.
 - \circ The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
- Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be assessed visually or with a plate reader.

Time-Kill Kinetic Assay

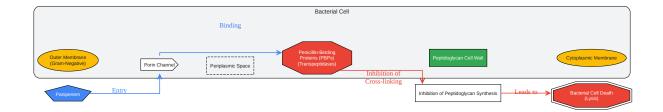


This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

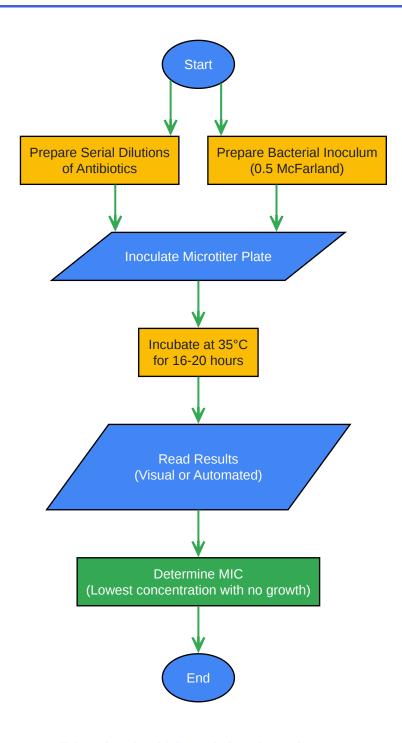
- Preparation: A standardized bacterial inoculum is prepared as described for the MIC assay, typically to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in a larger volume of CAMHB.
- Exposure: The antimicrobial agent is added to the bacterial suspension at a predetermined concentration (e.g., 1x, 2x, or 4x the MIC). A growth control without the antibiotic is run in parallel.
- Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), an aliquot is removed from each test and control culture.
- Quantification of Viable Bacteria:
 - The aliquot is serially diluted in a sterile neutralizer broth or saline to inactivate the antimicrobial agent.
 - A specific volume of each dilution is plated onto a suitable agar medium.
 - \circ The plates are incubated at 35°C ± 2°C for 18-24 hours, and the number of colony-forming units (CFU) is counted.
- Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
 Synergy between two agents is defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Mandatory Visualizations Mechanism of Action of Carbapenems









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